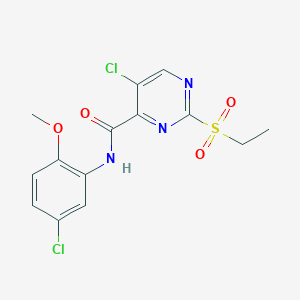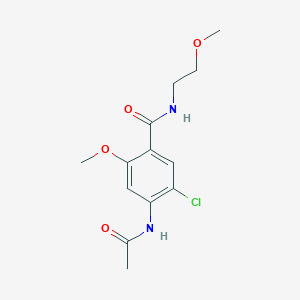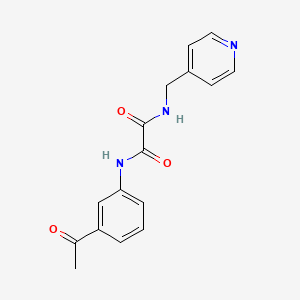![molecular formula C21H24N2O4 B4397054 N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide](/img/structure/B4397054.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide
Overview
Description
N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. This kinase is involved in regulating cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have potential as a cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mechanism of Action
N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide targets the Aurora A kinase, which is involved in regulating cell division. Specifically, it inhibits the kinase activity of Aurora A, which leads to defects in spindle formation and chromosome alignment during mitosis. This ultimately results in cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its effects on cell division, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide has several advantages for use in lab experiments. For example, it is a small molecule inhibitor, which makes it easy to administer to cells or animals. In addition, it has been extensively studied, so there is a wealth of information about its mechanism of action and effects. However, there are also limitations to its use. For example, it may not be effective in all types of cancer, and there may be side effects associated with its use.
Future Directions
There are several future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide. One area of interest is the development of new formulations or delivery methods that could increase its effectiveness or reduce side effects. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with this compound. Finally, there is interest in combining this compound with other cancer treatments to improve its efficacy.
Scientific Research Applications
N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-20(11-6-14-27-17-7-2-1-3-8-17)22-19-10-5-4-9-18(19)21(25)23-12-15-26-16-13-23/h1-5,7-10H,6,11-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVBRZZKMEYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



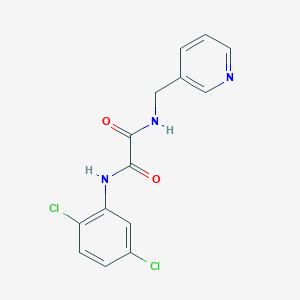


![N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4396984.png)
![N~2~-ethyl-N~1~-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4396995.png)
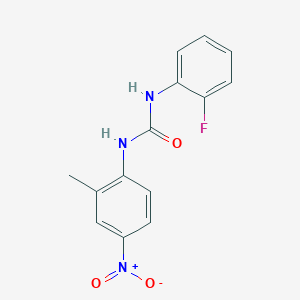
![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4397006.png)
![3-(2,3-dihydroxypropyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4397016.png)
![4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile](/img/structure/B4397025.png)

![5-bromo-N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4397038.png)
